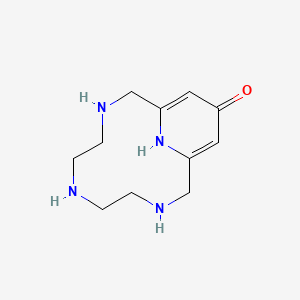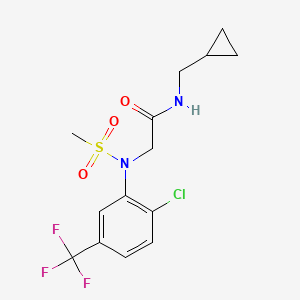
GNE 220
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
GNE 220 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate cellular processes such as migration and adhesion.
Medicine: Explored for its potential therapeutic applications in diseases involving abnormal kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GNE 220 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
GNE 220 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
MAP4K5 Inhibitors: Compounds that inhibit mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5) with similar potency.
MAP4K6 Inhibitors: Compounds that target mitogen-activated protein kinase kinase kinase kinase 6 (MAP4K6) with comparable selectivity.
Uniqueness of GNE 220
This compound stands out due to its high selectivity and potency for MAP4K4, with an IC50 of 7 nM. This makes it a valuable tool for studying MAP4K4-related pathways and developing targeted therapies. Its ability to inhibit other kinases, such as MAP4K5 and MAP4K6, with varying degrees of potency, further highlights its versatility .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of GNE 220 involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)-N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)acetamide with (2S)-2-(tert-butoxycarbonylamino)-3-(2-chloro-4-fluorophenyl)propanoic acid.", "Starting Materials": ["2-(2,6-dimethylmorpholin-4-yl)-N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)acetamide", "(2S)-2-(tert-butoxycarbonylamino)-3-(2-chloro-4-fluorophenyl)propanoic acid"], "Reaction": ["The reaction is carried out in the presence of a base, such as potassium carbonate, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).", "The starting materials are dissolved in a suitable solvent, such as dimethylformamide (DMF), and stirred at room temperature for several hours.", "The resulting mixture is then filtered to remove any insoluble impurities.", "The filtrate is then concentrated and purified by column chromatography to yield the desired product, GNE 220."] } | |
Numéro CAS |
1199590-75-4 |
Formule moléculaire |
C₂₅H₂₆N₈ |
Poids moléculaire |
438.53 |
Nom IUPAC |
4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
Clé InChI |
HXIPOURWZRATPT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)
![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)



![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)


